[1,1'-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Description
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-20(2)24-14-21(15-25-20)12-22(13-21)19(23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWNTMUWTZHVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl)methanone typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like column chromatography and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases, such as cancer and neurological disorders .
Industry
In the industrial sector, [1,1’-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone can be used in the production of advanced materials, including polymers and coatings. Its properties make it valuable for enhancing the performance of these materials .
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Biphenyl-Azaspiro Derivatives
Compound 7i ([1,1'-Biphenyl]-4,4'-diyl-bis(3-(4-(dimethylamino)phenyl)-2-azaspiro[3.5]nonan-1-one)) () shares key structural motifs with the target compound:
- Structural Similarities: Both contain biphenyl and azaspiro[3.5]nonane groups.
- Key Differences: Compound 7i has two azaspiro units symmetrically attached to the biphenyl core, whereas the target compound has a single azaspiro group. The dimethylamino substituents in 7i likely enhance solubility and electronic interactions compared to the target compound’s dimethyl-dioxa moiety.
- Physical Properties :
| Property | Target Compound | Compound 7i |
|---|---|---|
| Melting Point | Not reported | 273–276°C |
| IR Absorption (CO) | Not reported | 1729 cm⁻¹ |
| Molecular Weight | Higher (single azaspiro) | Lower (two azaspiro) |
Biphenyl Ester Derivatives
A series of 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl esters () were synthesized as tyrosinase inhibitors. These differ from the target compound in their ester functional groups versus the methanone linkage:
- Functional Group Impact: Esters are more hydrolytically labile, whereas the methanone group in the target compound may confer greater stability.
- Biological Activity :
| Compound Type | Tyrosinase Inhibition (vs. Kojic Acid) | Binding Site |
|---|---|---|
| Biphenyl Esters (e.g., 2p) | Comparable at 100–250 μg/mL | Active-site entrance |
| Target Compound | Not reported | Likely distinct due to spiro group |
The biphenyl moiety in both classes contributes to tight crystal packing (as shown by X-ray diffraction), but the azaspiro group may alter binding modes in enzymatic targets .
Azaspiro-Pyrazole Derivatives
A related compound, (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone (), replaces the biphenyl group with a pyrazole ring:
- Aromatic Group Impact :
- The pyrazole’s heterocyclic nature introduces hydrogen-bonding capabilities absent in biphenyl.
- Biphenyl’s extended π-system may enhance hydrophobic interactions compared to pyrazole.
- Synthetic Considerations :
- Both compounds likely require similar spirocyclic synthesis strategies, though substituents influence reaction yields and purification steps.
Environmental and Halogenated Biphenyls
Halogenated biphenyls like 4,4'-dichloro-1,1'-biphenyl () are environmentally persistent pollutants. While structurally distinct from the target compound, they highlight the biochemical stability of biphenyl frameworks. The target compound’s lack of halogens may reduce toxicity concerns but could limit applications in materials requiring electronegative substituents .
Biological Activity
[1,1'-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone, with the CAS number 1351632-86-4, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse sources.
- Molecular Formula : CHNO
- Molecular Weight : 337.4 g/mol
- Structure : The compound features a biphenyl moiety linked to a spirocyclic structure containing nitrogen and oxygen heteroatoms, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on cellular mechanisms.
- Antitumor Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against different cancer cell lines. The spirocyclic framework is thought to enhance interaction with biological targets such as enzymes involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are crucial in metabolic pathways, potentially leading to altered cell signaling and growth inhibition.
- Antioxidant Properties : Preliminary data suggest that the compound may possess antioxidant activity, which can protect cells from oxidative stress and contribute to its therapeutic effects.
Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines including PC-3 (prostate cancer) and MCF-7 (breast cancer). The results indicated significant dose-dependent inhibition of cell viability, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC (µM) |
|---|---|
| PC-3 | 15.4 |
| MCF-7 | 22.8 |
Study 2: Mechanistic Insights
In another investigation, the compound was assessed for its mechanism of action through apoptosis induction in cancer cells. Flow cytometry analysis demonstrated an increase in early apoptotic cells upon treatment with the compound.
| Treatment | Early Apoptosis (%) |
|---|---|
| Control | 5 |
| Compound | 30 |
Research Findings
Recent research highlights the importance of the structural features of this compound in determining its biological activity. The presence of both nitrogen and oxygen heteroatoms appears to enhance its interaction with biological targets.
Antioxidant Activity
A DPPH radical scavenging assay indicated that the compound exhibits moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
| Compound | % Scavenging at 100 µM |
|---|---|
| Ascorbic Acid | 85 |
| [1,1'-Biphenyl]... | 45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
